molecular formula C11H10BrNO3 B1414351 Methyl 2-bromo-6-cyano-4-methoxyphenylacetate CAS No. 1805492-33-4

Methyl 2-bromo-6-cyano-4-methoxyphenylacetate

Cat. No.: B1414351
CAS No.: 1805492-33-4
M. Wt: 284.11 g/mol
InChI Key: UELKXQRJXGULHZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-cyano-4-methoxyphenylacetate is a chemical compound that belongs to the class of phenylacetates. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-6-cyano-4-methoxyphenylacetate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 2-cyano-4-methoxyphenylacetic acid using bromine in the presence of a catalyst, followed by esterification with methanol under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

    Substitution: Products with different nucleophiles replacing the bromine atom.

    Reduction: Methyl 2-amino-6-cyano-4-methoxyphenylacetate.

    Oxidation: Methyl 2-bromo-6-cyano-4-hydroxyphenylacetate.

Scientific Research Applications

Methyl 2-bromo-6-cyano-4-methoxyphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-cyano-4-methoxyphenylacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

  • Methyl 2-bromo-4-methoxyphenylacetate
  • Methyl 2-cyano-4-methoxyphenylacetate
  • Methyl 2-bromo-6-cyano-4-hydroxyphenylacetate

Comparison: Methyl 2-bromo-6-cyano-4-methoxyphenylacetate is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and potential biological activities. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various synthetic and research applications.

Properties

IUPAC Name

methyl 2-(2-bromo-6-cyano-4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-8-3-7(6-13)9(10(12)4-8)5-11(14)16-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELKXQRJXGULHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)CC(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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